molecular formula C18H23NO2 B1385478 N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline CAS No. 1040686-60-9

N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline

Cat. No. B1385478
CAS RN: 1040686-60-9
M. Wt: 285.4 g/mol
InChI Key: ANQRNKSWBPZNGV-UHFFFAOYSA-N
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Description

“N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline” is a chemical compound with the molecular formula C18H23NO2 and a molecular weight of 285.38072 .


Synthesis Analysis

The synthesis of this compound has been mentioned in the context of the production of synthetic polypeptides . The process involves the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCA), which is a highly economical and expedient process for the synthesis of long polypeptide chains .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and DNA Adduct Formation : 2,6-Dimethylaniline, a component of N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline, is used in industry and is a major metabolite of lidocaine. It forms DNA adducts such as N-(deoxyguanosin-8-yl)-2,6-dimethylaniline and others, which are of interest due to their potential carcinogenicity (Gonçalves, Beland, & Marques, 2001).
  • Mild Deprotection Reactions : AlCl3-N,N-dimethylaniline, a related compound, is used in mild deprotection reactions of various esters, including methoxyethoxymethyl esters, to yield parent carboxylic acids (Akiyama, Hirofuji, Hirose, & Ozaki, 1994).

Environmental and Biological Interactions

  • Reactions with Resonance-stabilized Radicals : Studies on dimethylaniline, a core structure in N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline, show reactions with various radicals, which is significant for understanding environmental and biological interactions (Okazaki & Inamoto, 1968).
  • Reductive Cleavage in Methoxy-substituted Compounds : The reactivity and cleavage of methoxy-substituted N,N-dimethylanilines are studied, showing parallels in reductive cleavage between aryl-oxygen and aryl-nitrogen bonds (Azzena, Dessanti, Melloni, & Pisano, 2002).

Synthesis Process and Product Distribution

  • Synthesizing 2,6-Dimethylaniline : The process involves using ortho-toluide and methanol for vapor-solid phase alkylation, showing a complex reaction network and product distribution, which is crucial for industrial synthesis applications (Chen Li-yu, 2000).

Analytical Characterization and Imaging

  • Analytical Characterization of Derivatives : The analysis of bioactive N-benzyl-substituted phenethylamines and derivatives, including methoxy substitutions, is crucial for understanding their biochemical interactions and potential as research chemicals or therapeutic agents (Brandt et al., 2015).
  • Positron Emission Tomography Probes : Derivatives of benzoxazole, related to N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline, are synthesized and evaluated as PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, indicating the potential application in medical imaging (Cui et al., 2012).

properties

IUPAC Name

N-[[2-(2-methoxyethoxy)phenyl]methyl]-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14-7-6-8-15(2)18(14)19-13-16-9-4-5-10-17(16)21-12-11-20-3/h4-10,19H,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQRNKSWBPZNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC2=CC=CC=C2OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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